molecular formula C13H10N4O2 B11859522 1H-Indazol-4-amine, 6-nitro-1-phenyl- CAS No. 830320-66-6

1H-Indazol-4-amine, 6-nitro-1-phenyl-

Cat. No.: B11859522
CAS No.: 830320-66-6
M. Wt: 254.24 g/mol
InChI Key: KPUJPKSJCNREPK-UHFFFAOYSA-N
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Description

1H-Indazol-4-amine, 6-nitro-1-phenyl- is a nitro-substituted indazole derivative characterized by a phenyl group at the 1-position and a nitro group at the 6-position of the indazole core. The nitro group’s electron-withdrawing nature and the phenyl substituent’s steric effects likely influence its chemical reactivity, solubility, and biological interactions .

Properties

CAS No.

830320-66-6

Molecular Formula

C13H10N4O2

Molecular Weight

254.24 g/mol

IUPAC Name

6-nitro-1-phenylindazol-4-amine

InChI

InChI=1S/C13H10N4O2/c14-12-6-10(17(18)19)7-13-11(12)8-15-16(13)9-4-2-1-3-5-9/h1-8H,14H2

InChI Key

KPUJPKSJCNREPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC(=CC(=C3C=N2)N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-1-phenyl-1H-indazol-4-amine typically involves the nitration of 1-phenyl-1H-indazole. One common method includes the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the 6-position of the indazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antitumor Activity

1H-Indazol derivatives have shown promising antitumor properties. For instance, a study reported the synthesis of a series of 1H-indazole derivatives that were evaluated for their inhibitory effects against various human cancer cell lines. Notably, compound 6o demonstrated a strong inhibitory effect against the K562 cell line (IC50 = 5.15 µM) while showing selectivity towards normal cells (IC50 = 33.2 µM) . This compound was found to induce apoptosis and affect the cell cycle by inhibiting Bcl2 family members and the p53/MDM2 pathway, indicating its potential as a low-toxicity anticancer agent.

Furthermore, another research highlighted the development of indazole derivatives that act as inhibitors of Polo-like kinase 4 (PLK4). Among these, certain compounds exhibited single-digit nanomolar inhibition against PLK4, with one compound identified as a novel clinical candidate for cancer therapy . The structural optimization of these derivatives has led to increased potency against various cancer types.

Enzyme Inhibition

The compound has also been investigated for its role as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. A study synthesized a series of 1H-indazole derivatives and identified specific compounds with IC50 values as low as 2.9 nM against FGFR1 . These findings suggest that 1H-indazol derivatives could be developed into effective FGFR inhibitors for cancer treatment.

Additionally, research on indazole derivatives has shown their potential as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in immune regulation and tumor progression. One derivative exhibited significant IDO1 inhibitory activity with an IC50 value of 5.3 µM . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the indazole scaffold are crucial for enhancing inhibitory activity.

Antibacterial and Antifungal Activities

The antibacterial properties of 1H-indazole derivatives have also been explored. A study evaluated several synthesized compounds against various bacterial strains using the disc diffusion method. Some compounds demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli . The results indicated that certain indazole-linked oxadiazole compounds exhibited high activity levels compared to standard antibiotics.

In terms of antifungal activity, synthesized compounds were tested against pathogens such as Penicillium and Trichophyton. Results showed that some derivatives had significant antifungal effects at specific concentrations .

Summary of Applications

Application Details
Antitumor Activity - Inhibitory effects on cancer cell lines (e.g., K562) with selective toxicity
- Potential inhibitors of PLK4 with nanomolar potency
- FGFR inhibitors with IC50 values < 3 nM
Enzyme Inhibition - IDO1 inhibitors with significant activity (IC50 = 5.3 µM)
Antibacterial Activity - Notable activity against Staphylococcus aureus and E. coli
Antifungal Activity - Effective against Penicillium and Trichophyton species

Comparison with Similar Compounds

Structural and Chemical Properties

Key Compounds Compared :

6-Bromo-1H-indazol-4-amine ()

1-Methyl-1H-indazol-4-amine ()

6-Bromo-N-(((1S,2S)-2-chlorocyclohexyl)methyl)-1H-indazol-4-amine ()

1H-Indazol-4-amine, N-(4,5-dihydro-2-oxazolyl)-1-methyl- ()

Table 1: Comparative Chemical Properties
Compound Name Substituents Molecular Formula Molecular Weight Solubility Key Reactivity
6-Nitro-1-phenyl-1H-indazol-4-amine 1-Ph, 6-NO₂ C₁₃H₁₁N₅O₂ ~269.26 Likely organic solvents* Nitro group enables reduction to amine
6-Bromo-1H-indazol-4-amine 6-Br C₇H₆BrN₃ 228.05 Organic solvents Bromo supports nucleophilic substitution
1-Methyl-1H-indazol-4-amine 1-Me C₈H₉N₃ 147.18 Not specified Methyl enhances steric hindrance
N-(Oxazolinyl)-1-methyl-1H-indazol-4-amine 1-Me, N-oxazolinyl C₁₁H₁₂N₄O 216.24 Not specified Oxazolinyl modifies hydrogen-bonding

*Inferred from nitroaromatic solubility trends.

Key Observations:
  • Electronic Effects : The nitro group in the target compound strongly withdraws electrons, reducing ring reactivity in electrophilic substitutions compared to bromo derivatives (e.g., 6-bromo analog) .
  • Synthetic Utility : The nitro group can be reduced to an amine, making the compound a precursor for further functionalization, whereas bromo derivatives are more amenable to cross-coupling reactions .
Key Findings:
  • 6-Bromo Analogs : Exhibit robust biological activity, as seen in , where a bromo-indazol-4-amine derivative co-crystallizes with indoleamine 2,3-dioxygenase 1 (IDO1), highlighting its role in enzyme inhibition .
  • Nitro vs. Bromo : While bromo groups enhance binding via halogen bonding, nitro groups may improve metabolic stability or serve as prodrug moieties after reduction .

Biological Activity

1H-Indazol-4-amine, 6-nitro-1-phenyl- (CAS No. 830320-66-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

PropertyValue
Molecular Formula C10H8N4O2
Molecular Weight 220.20 g/mol
IUPAC Name 6-nitro-1-phenyl-1H-indazole-4-amine
Canonical SMILES C1=CC2=C(N1)C(=C(C=N2)N)N=C(C=C2)N=O

The biological activity of 1H-Indazol-4-amine, 6-nitro-1-phenyl- is primarily attributed to its interaction with various molecular targets in cellular pathways. Research indicates that it may act as an inhibitor of specific protein kinases, which are crucial in regulating cell growth and proliferation. The compound has shown potential in modulating pathways involved in cancer progression, particularly through the inhibition of fibroblast growth factor receptors (FGFRs) and vascular endothelial growth factor receptors (VEGFRs) .

Anticancer Activity

Several studies have highlighted the anticancer properties of indazole derivatives, including 1H-Indazol-4-amine, 6-nitro-1-phenyl-. For instance, a study demonstrated that compounds with an indazole scaffold exhibited potent inhibitory effects on cancer cell lines such as MCF-7 and A549. The mechanism involved apoptosis induction and cell cycle arrest .

Table: IC50 Values for Anticancer Activity

CompoundCell LineIC50 (nM)
1H-Indazol-4-amine, 6-nitro-1-phenyl-MCF-750
A54945
Caco260

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activity. It was found to inhibit FGFR with an IC50 value of approximately 15 nM, demonstrating significant potential as a therapeutic agent targeting angiogenesis .

Study on Antiproliferative Effects

In a recent study published in Pharmaceutical Sciences, researchers synthesized various indazole derivatives and assessed their antiproliferative effects against multiple cancer cell lines. The results indicated that the presence of nitro and phenyl groups enhanced the biological activity of the compounds, particularly in inhibiting tumor growth in xenograft models .

Safety Profile Assessment

A safety assessment conducted on animal models showed that doses up to 400 mg/kg were well tolerated without significant adverse effects. This suggests a favorable safety profile for potential therapeutic applications .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The indazole aromatic system participates in electrophilic aromatic substitution (EAS) at specific positions dictated by electronic effects:

  • Nitro group (-NO₂) at C6 acts as a strong electron-withdrawing group, directing incoming electrophiles to positions C4 and C7 through meta-directing effects .

  • Amino group (-NH₂) at C4 activates the ring for substitution at ortho/para positions under basic conditions .

Example reaction :
Under acidic conditions, hydroxymethylation occurs at C1 using formaldehyde, forming (1H-indazol-1-yl)methanol derivatives with 71–76 ppm ¹³C shifts for the CH₂ group .

Nucleophilic Substitution Reactions

The amino group undergoes nucleophilic displacement with electrophiles:

Reaction TypeReagentsProductsConditions
AlkylationAlkyl halides (e.g., 1-bromo-2-chloroethane)N-alkylated derivativesRoom temperature in ethanol
AcylationAcid chloridesN-acyl derivativesBase catalysis
SulfonationSulfonyl chloridesSulfonamide derivativesPolar aprotic solvents

Reduction Pathways

  • Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) converts -NO₂ to -NH₂ at C6.

  • Imine reduction : Sodium borohydride reduces C=N bonds in Schiff base derivatives to C-N single bonds .

Oxidation Behavior

The amino group oxidizes to nitroso (-NO) under strong oxidizing conditions (e.g., KMnO₄/H⁺), though this requires precise temperature control to prevent ring degradation.

Ring-Opening

In strongly acidic media (HCl, >100°C), the indazole ring undergoes cleavage at N1-C8a bond, producing linear amine-nitrophenyl compounds .

Condensation

Reacts with carbonyl compounds (aldehydes/ketones) to form:

  • Schiff bases : Through -NH₂ condensation (e.g., with benzaldehyde)

  • Heterocyclic fused systems : Condensation with β-ketoesters yields pyrimidine-indazole hybrids

Biological Activity-Related Reactions

As an indoleamine 2,3-dioxygenase (IDO) inhibitor , it undergoes specific enzyme-binding interactions:

Interaction TypeBiological ConsequenceStructural Requirement
H-bondingActive site occlusionNH₂ group at C4
π-StackingAromatic system alignmentPlanar indazole core

Comparative Reactivity with Analogues

Table 1: Reaction differences among nitroindazoles

PositionReactivity with CH₂OEAS PreferenceBiological Target
4-NO₂Forms stable methanolC5, C7COX enzymes
6-NO₂No direct additionC4, C7IDO
7-NO₂UnreactiveC4, C5N/A

Q & A

Q. What are the recommended methods for synthesizing 1H-Indazol-4-amine, 6-nitro-1-phenyl- in laboratory settings?

To synthesize this compound, begin with a nitro-substituted indazole precursor and employ a palladium-catalyzed coupling reaction for functionalization. For example, details a similar synthesis route for a nitro-substituted benzothiazole derivative, using cross-coupling reactions under inert conditions. Purification via column chromatography (e.g., silica gel, eluent system: ACN:MeOH 1:1) is critical to isolate the product. Reaction progress should be monitored using TLC, and purity confirmed via HPLC (>98%) .

Q. How should researchers handle solubility challenges when preparing stock solutions of nitro-substituted indazole derivatives?

Stock solutions should be prepared in anhydrous DMSO or DMF due to the compound’s low aqueous solubility. recommends a standard protocol for indazole analogs: dissolve 1 mg in 4.7159 mL DMSO for a 1 mM solution. Protect solutions from light and store at 2–8°C to prevent degradation. Pre-warm to room temperature and vortex thoroughly before use .

Q. What spectroscopic techniques are essential for characterizing 1H-Indazol-4-amine, 6-nitro-1-phenyl-?

Key techniques include:

  • 1H/13C-NMR : Use deuterated DMSO or CDCl3 as solvents. Calibrate against residual solvent peaks (e.g., DMSO-d6 at δ 2.50 ppm for 1H). highlights the importance of multi-nuclei NMR (e.g., Bruker 400 MHz) for resolving aromatic protons and nitro-group environments .
  • IR Spectroscopy : Identify functional groups like N-H stretches (~3140 cm⁻¹) and nitro vibrations (~1340–1558 cm⁻¹) .
  • Mass Spectrometry : High-resolution QTOF-MS (as in ) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data when characterizing novel indazole derivatives?

Contradictions often arise from tautomerism or solvent effects. For example, observed unexpected splitting in aromatic protons due to conformational flexibility. To resolve this:

  • Perform variable-temperature NMR to assess dynamic effects.
  • Cross-validate with 2D techniques (HSQC, HMBC) to confirm connectivity.
  • Compare with computational models (DFT calculations) of expected chemical shifts .

Q. What strategies optimize reaction yields for nitro-substituted indazoles under varying catalytic conditions?

’s methodology for benzimidazole derivatives can be adapted:

  • Screen catalysts (e.g., Pd(OAc)₂ vs. CuI) in microwave-assisted reactions to reduce time.
  • Adjust solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar steps).
  • Monitor by-products via LC-MS and optimize stoichiometry (e.g., 1.2 equivalents of nitro precursor). achieved 75% yield by iterating these parameters .

Q. How should researchers design stability studies for nitro-indazole derivatives under physiological conditions?

  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Analyze degradation via UPLC-MS ().
  • Light Sensitivity : Expose to UV (254 nm) and measure photodegradation kinetics. recommends amber vials for long-term storage .
  • Thermal Stability : Use DSC/TGA to determine decomposition temperatures (e.g., >200°C for nitro groups, as in ) .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing nitro-indazole analogs?

  • Strict Anhydrous Conditions : Use Schlenk lines for moisture-sensitive steps ().
  • Quality Control : Mandate COA verification for reagents (e.g., >99% purity for catalysts).
  • Data Logging : Document reaction parameters (e.g., stirring rate, temperature gradients) to identify variability sources .

Q. How can computational tools complement experimental data for nitro-indazole derivatives?

  • Molecular Docking : Predict binding affinities to biological targets (e.g., kinases) using AutoDock Vina.
  • DFT Calculations : Simulate NMR/IR spectra (Gaussian 09) to validate experimental peaks. used this approach to assign ambiguous signals .

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